molecular formula C10H13BrO2 B087376 4-Bromo-2-(2-methoxyethoxy)toluene CAS No. 1291487-18-7

4-Bromo-2-(2-methoxyethoxy)toluene

Cat. No.: B087376
CAS No.: 1291487-18-7
M. Wt: 245.11 g/mol
InChI Key: NCUJZKUKXMXJJK-UHFFFAOYSA-N
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Description

4-Bromo-2-(2-methoxyethoxy)toluene is an organic compound with the molecular formula C10H13BrO2 It is a derivative of toluene, where the methyl group is substituted with a bromine atom and a 2-(2-methoxyethoxy) group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(2-methoxyethoxy)toluene typically involves the bromination of 2-(2-methoxyethoxy)toluene. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually conducted in an inert solvent like carbon tetrachloride or chloroform at a controlled temperature to ensure selective bromination at the desired position.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can help in achieving high purity and consistent quality of the final product.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products:

    Substitution: Formation of azides, thiols, or ethers depending on the nucleophile used.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of the corresponding de-brominated toluene derivative.

Scientific Research Applications

4-Bromo-2-(2-methoxyethoxy)toluene is utilized in various scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound is used in the development of novel materials with specific properties, such as polymers and liquid crystals.

    Medicinal Chemistry: It is explored for its potential biological activities and as a building block for drug discovery.

    Chemical Biology: The compound is used in the study of biochemical pathways and interactions due to its ability to undergo selective chemical modifications.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(2-methoxyethoxy)toluene depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom and form a new bond. In oxidation reactions, the compound undergoes electron transfer processes leading to the formation of oxidized products. The specific molecular targets and pathways involved vary based on the context of its use in chemical reactions or biological systems.

Comparison with Similar Compounds

    4-Bromo-2-methoxytoluene: Similar structure but lacks the 2-(2-methoxyethoxy) group.

    2-(2-Methoxyethoxy)toluene: Similar structure but lacks the bromine atom.

    4-Bromo-2-ethoxytoluene: Similar structure but has an ethoxy group instead of the 2-(2-methoxyethoxy) group.

Uniqueness: 4-Bromo-2-(2-methoxyethoxy)toluene is unique due to the presence of both the bromine atom and the 2-(2-methoxyethoxy) group, which imparts distinct chemical reactivity and potential applications compared to its similar counterparts. The combination of these functional groups allows for selective chemical transformations and the exploration of diverse scientific research applications.

Properties

IUPAC Name

4-bromo-2-(2-methoxyethoxy)-1-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO2/c1-8-3-4-9(11)7-10(8)13-6-5-12-2/h3-4,7H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCUJZKUKXMXJJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10627005
Record name 4-Bromo-2-(2-methoxyethoxy)-1-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1291487-18-7
Record name 4-Bromo-2-(2-methoxyethoxy)-1-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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